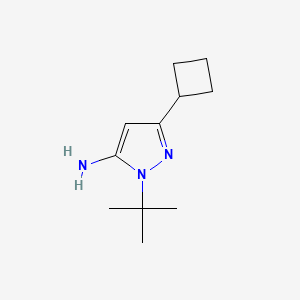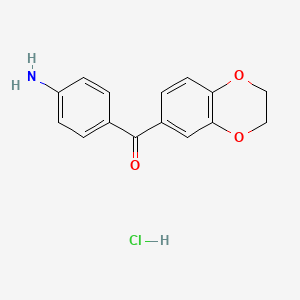![molecular formula C11H16ClN5O2 B1439902 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride CAS No. 1220034-06-9](/img/structure/B1439902.png)
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
Vue d'ensemble
Description
The compound “4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride” is a derivative of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine . It is a solid compound .
Molecular Structure Analysis
The molecular structure of the parent compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, includes a pyrazolo[4,3-c]pyridine core with four hydrogen atoms attached to the pyrazole ring and three hydrogen atoms attached to the pyridine ring . The exact structure of “this compound” would require additional information or computational analysis for accurate determination.Physical And Chemical Properties Analysis
The parent compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, is a solid at room temperature . It has a molecular weight of 123.16 . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 331.7±32.0 °C at 760 mmHg, and a flash point of 154.4±25.1 °C .Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds : A study by Karthikeyan, Vijayakumar, and Sarveswari (2014) involved the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, which were converted into 4,5,6,7-tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols. This research demonstrates the compound's utility in creating novel fused heterobicycles (P. Karthikeyan et al., 2014).
In Vitro Receptor Binding Assays : A study by Guca (2014) investigated the synthesis of pyrazolo[1,5-α]pyridines and their in vitro receptor binding assays. This research suggests potential applications in understanding and modulating receptor interactions, particularly dopamine receptors (Li Guca, 2014).
Potential Antibacterial Applications : Bildirici, Şener, and Tozlu (2007) explored derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a related compound, for their antibacterial activities against Gram-positive and Gram-negative bacteria. This suggests the possibility of exploring the antibacterial properties of similar compounds (Ishak Bildirici et al., 2007).
Structure and Stability Analysis : A study by Buzykin et al. (2014) on tautomerism of aza cycles, including a compound similar to 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride, provided insights into the structural and stability aspects of such compounds. Understanding these properties is crucial for their potential applications in various fields (B. I. Buzykin et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their enzymatic inhibitory activity against c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It is likely that it interacts with its target protein (such as c-met kinase) and inhibits its activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential inhibitory activity against c-met kinase , it may impact pathways related to cell growth and survival.
Result of Action
If it acts as an inhibitor of c-met kinase , it could potentially lead to decreased cell growth and survival.
Propriétés
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2.ClH/c17-9-6-16(4-3-13-9)11(18)10-7-5-12-2-1-8(7)14-15-10;/h12H,1-6H2,(H,13,17)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWAPLCKFFJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCNC(=O)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1439820.png)





![2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1439831.png)
![5'-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1439833.png)

![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole](/img/structure/B1439835.png)



